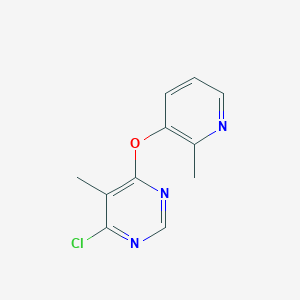
4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine
Overview
Description
4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine is a chemical compound with the molecular formula C11H10ClN3O It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4-position, a methyl group at the 5-position, and a 2-methylpyridin-3-yloxy group at the 6-position
Mechanism of Action
Mode of Action
It’s known that pyrimidine derivatives can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions . The presence of the chloro, methyl, and pyridin-3-yloxy groups may influence the compound’s binding affinity and selectivity .
Biochemical Pathways
Pyrimidine derivatives are involved in a wide range of biological processes, including nucleic acid synthesis and signal transduction
Pharmacokinetics
The compound’s molecular weight (23567 g/mol) and its lipophilic and polar groups suggest it may have reasonable bioavailability . The compound is a solid at room temperature and is stable in an inert atmosphere at 2-8°C .
Result of Action
Given the compound’s structural features, it may interact with various cellular targets, leading to changes in cellular function
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with biological targets . The compound is stable in an inert atmosphere at 2-8°C .
Preparation Methods
The synthesis of 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-5-methylpyrimidine and 2-methyl-3-hydroxypyridine.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where the hydroxyl group of 2-methyl-3-hydroxypyridine reacts with the chloro group of 4-chloro-5-methylpyrimidine under basic conditions.
Catalysts and Solvents: Commonly used bases include potassium carbonate or sodium hydride, and the reaction is typically carried out in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form N-oxides or reduction reactions to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, using palladium catalysts and boronic acids as reagents.
Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar compounds to 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine include:
2-Amino-4-chloro-6-methylpyrimidine: This compound has an amino group at the 2-position instead of the pyridin-3-yloxy group, which can significantly alter its chemical reactivity and biological activity.
4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
4-chloro-5-methyl-6-(2-methylpyridin-3-yl)oxypyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-7-10(12)14-6-15-11(7)16-9-4-3-5-13-8(9)2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKKQWWYTQOOHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1Cl)OC2=C(N=CC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704843 | |
| Record name | 4-Chloro-5-methyl-6-[(2-methylpyridin-3-yl)oxy]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930093-72-4 | |
| Record name | 4-Chloro-5-methyl-6-[(2-methylpyridin-3-yl)oxy]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


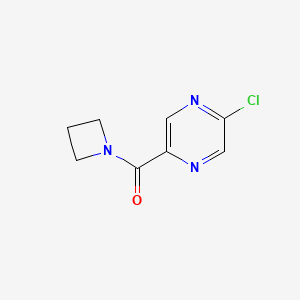
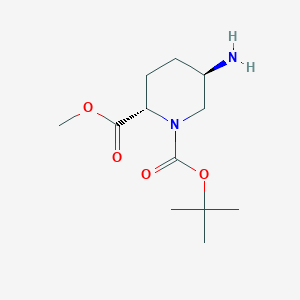
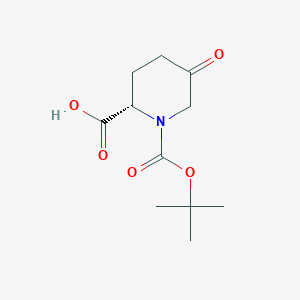
![6-Aminomethyl-4-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3030533.png)
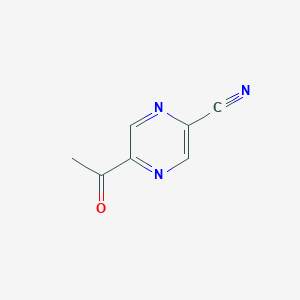
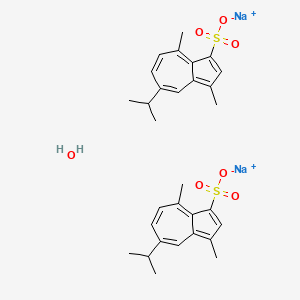
![4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B3030537.png)
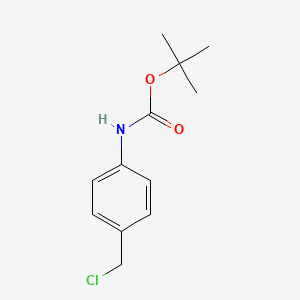
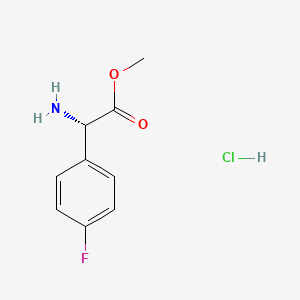
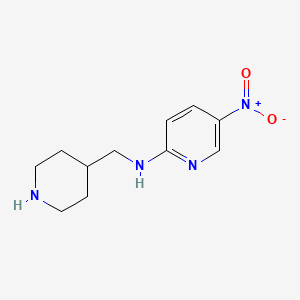
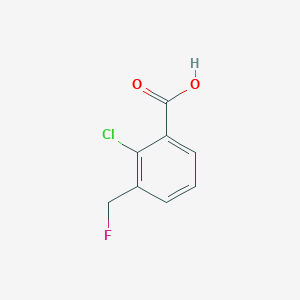
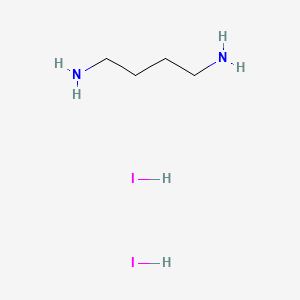
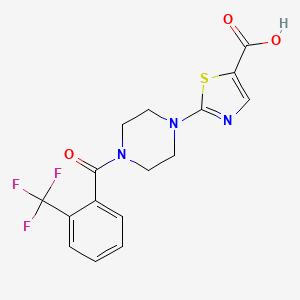
![6-Methoxypyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B3030546.png)
